2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride
Overview
Description
“2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the molecular formula C12H15FN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is defined by its InChI code: 1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis
“2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride” is a white powder . It has a molecular weight of 222.26 . The compound’s storage temperature is room temperature .Scientific Research Applications
Application in Cancer Research
- Scientific Field : Oncology
- Summary of Application : N-(piperidin-4-yl)benzamide compounds, including 2-fluoro-N-(piperidin-4-yl)benzamide, have been synthesized and investigated for their effect against cancer cells .
- Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve in vitro testing of the compound against various cancer cell lines .
- Results or Outcomes : The structure-activity relationship study showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Application in Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, which can be synthesized from 2-fluoro-N-(piperidin-4-yl)benzamide, is an important intermediate product in the synthesis of paliperidone .
- Methods of Application : The specific experimental procedures were not detailed in the source, but typically involve chemical reactions under controlled conditions to synthesize the desired compound .
- Results or Outcomes : The compound synthesized is the primary active metabolite of the older antipsychotic risperidone .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-fluoro-N-piperidin-4-ylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRPMVPXGMEJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(piperidin-4-yl)benzamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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